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Compound of Interest

Compound Name: 5-Bromo-8-nitroisoquinoline

Cat. No.: B189721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-8-nitroisoquinoline from

isoquinoline, a key intermediate in the development of various pharmacologically active

compounds.[1][2][3] The described one-pot procedure is an efficient and scalable method,

making it suitable for both laboratory-scale research and larger-scale production.[1][3][4]

Reaction Pathway
The synthesis proceeds via a two-step electrophilic substitution reaction carried out in a single

pot. First, isoquinoline undergoes bromination at the C-5 position, followed by nitration at the C-

8 position. Concentrated sulfuric acid serves as the solvent and activating agent for both steps.

[1][5]

Bromination: Isoquinoline is protonated in concentrated sulfuric acid. This deactivates the

pyridine ring towards electrophilic attack and directs the substitution to the benzene ring,

primarily at the 5- and 8-positions.[5][6] By carefully controlling the temperature at low levels

(-26°C to -18°C), the reaction regioselectively favors the formation of 5-bromoisoquinoline

over the 8-bromo isomer, which is difficult to separate.[1][4] N-Bromosuccinimide (NBS) is

employed as the brominating agent.[1][5]

Nitration: Following the bromination, potassium nitrate is added to the reaction mixture. This

generates the nitronium ion (NO₂⁺) in the strongly acidic medium, which then acts as the
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electrophile for the nitration of the 5-bromoisoquinoline intermediate. The nitro group is

directed to the 8-position, yielding the final product, 5-bromo-8-nitroisoquinoline.[1][7]

Experimental Workflow
The following diagram illustrates the one-pot synthesis workflow for 5-bromo-8-
nitroisoquinoline from isoquinoline.
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Pour onto Crushed Ice
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Filter Precipitate
and Wash with Water
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Heptane/Toluene
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Caption: Experimental workflow for the one-pot synthesis of 5-Bromo-8-nitroisoquinoline.
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Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and

characterization of 5-bromo-8-nitroisoquinoline.

Table 1: Reactant and Product Quantities

Compound
Molecular
Formula

Molar Mass (
g/mol )

Amount
(mmol)

Mass/Volume

Isoquinoline C₉H₇N 129.16 330 44.0 g (40 mL)

N-

Bromosuccinimid

e

C₄H₄BrNO₂ 177.98 429 76.4 g

Potassium

Nitrate
KNO₃ 101.10 346 35.0 g

5-Bromo-8-

nitroisoquinoline
C₉H₅BrN₂O₂ 253.05 157-174 40-44 g

Data sourced from Organic Syntheses.[1]

Table 2: Reaction Conditions and Yield

Parameter Value

Solvent Concentrated Sulfuric Acid (96%)

Bromination Temperature -26°C to -18°C

Nitration Temperature < -10°C, then ambient

Reaction Time
~5 hours for bromination, then overnight for

nitration

Yield 47-51%

Data sourced from Organic Syntheses.[1]
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Table 3: Physicochemical and Spectroscopic Data of 5-Bromo-8-nitroisoquinoline

Property Value

Appearance Light yellow needles[2]

Melting Point 137-139°C[1]

TLC Rf 0.57 (9:1 Dichloromethane/Ethyl Acetate)[1]

IR (CHCl₃) cm⁻¹ 3053, 1619, 1580, 1485, 1374, 1265, 1201[1]

¹H NMR (500 MHz, DMSO-d₆) δ

9.78 (s, 1H), 8.84 (d, 1H, J=5.9 Hz), 8.35 (AB,

1H, J=8.2 Hz), 8.33 (d, 1H, J=8.3 Hz), 8.12 (dd,

1H, J=6.0, 0.8 Hz)[1]

¹³C NMR (DMSO-d₆) δ
148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8,

120.0, 118.9[1]

Elemental Analysis

Calculated: C, 42.72; H, 1.99; Br, 31.58; N,

11.07. Found: C, 43.03; H, 1.82; Br, 31.19; N,

10.94[1]

Data sourced from Organic Syntheses.[1]

Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1][8]

Materials and Equipment:

1-L, three-necked, round-bottomed flask

Mechanical stirrer

Internal thermometer

Addition funnel with nitrogen inlet

Dry ice-acetone bath
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Ice water bath

5-L flask

Glass filter funnel

Standard laboratory glassware

Isoquinoline (97%)

Concentrated sulfuric acid (96%)

N-Bromosuccinimide (NBS, 99%, recrystallized and air-dried)

Potassium nitrate (99%)

Heptane

Toluene

Celite

Procedure:

Reaction Setup: Charge a 1-L, three-necked, round-bottomed flask with 340 mL of

concentrated sulfuric acid (96%). Equip the flask with a mechanical stirrer, an internal

thermometer, and an addition funnel with a nitrogen inlet. Cool the acid to 0°C in an ice water

bath.

Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline from the

addition funnel to the well-stirred acid. Maintain the internal temperature below 30°C

throughout the addition.

Bromination: After the addition is complete, cool the solution to -25°C using a dry ice-acetone

bath. Add 76.4 g (429 mmol) of recrystallized N-bromosuccinimide in portions to the

vigorously stirred solution. It is critical to maintain the internal temperature between -22°C

and -26°C during this addition.
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Stirring for Bromination: Stir the resulting suspension efficiently for 2 hours at -22 ± 1°C, and

then for an additional 3 hours at -18 ± 1°C.

Nitration: Add 35.0 g (346 mmol) of potassium nitrate to the reaction mixture at a rate that

keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.

Warming to Ambient Temperature: Remove the cooling bath and allow the solution to stir

overnight, gradually warming to room temperature.

Quenching and Neutralization: Pour the homogeneous reaction mixture onto 1.0 kg of

crushed ice in a 5-L flask. Adjust the pH of the resulting mixture to 8.0 by slowly adding 25%

aqueous ammonia, while ensuring the internal temperature remains below 30°C.

Precipitation and Filtration: Stir the resulting suspension in an ice water bath for 2 hours to

ensure complete precipitation. Isolate the precipitated solids by filtration using a glass filter

funnel. Wash the solids thoroughly with three 1-L portions of ice-cold water and then air-dry

to a constant weight. This yields approximately 65 g of a slightly yellow crude solid.

Recrystallization: Suspend the crude solid in 1000 mL of heptane and 250 mL of toluene in a

2-L round-bottomed flask. Heat the mixture at reflux with stirring for 1.5 hours. Filter the hot

solution through Celite using vacuum suction.

Crystallization and Isolation: Reduce the volume of the filtrate to 1000 mL by distillation.

Allow the resulting orange solution to cool slowly overnight with stirring. Isolate the crystalline

solid by filtration, wash with 350 mL of ice-cold heptane, and air-dry to a constant weight.

This procedure affords 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline as light yellow

needles.[1] For higher purity (>99%), column chromatography can be performed.[1]

Safety Precautions:

This procedure must be conducted in a well-ventilated fume hood by personnel trained in

experimental organic chemistry.[8]

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.
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The reaction can be exothermic; therefore, strict temperature control is essential.

Handle all chemicals and chemical waste in accordance with institutional and local

regulations.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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